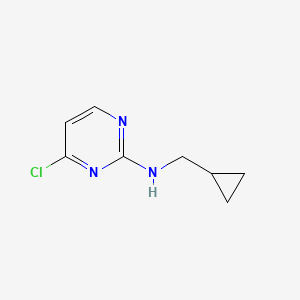
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the desired product is formed .
Chemical Reactions Analysis
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which can have various pharmacological properties.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antiviral effects.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby reducing the production of inflammatory mediators such as prostaglandins and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine: This compound has a similar structure but with the chlorine atom at the 2-position instead of the 4-position.
4-chloro-N-(methyl)pyrimidin-2-amine: This compound has a methyl group instead of a cyclopropylmethyl group.
4-chloro-N-(cyclopropyl)pyrimidin-2-amine: This compound has a cyclopropyl group instead of a cyclopropylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-10-8(12-7)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12) |
InChI Key |
OBQQERMGFCHIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

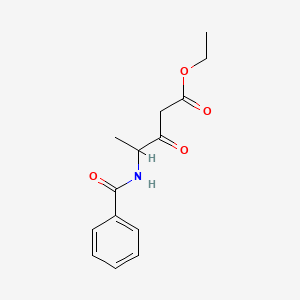
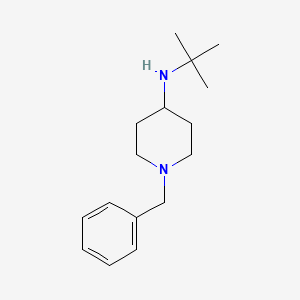
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B8661235.png)
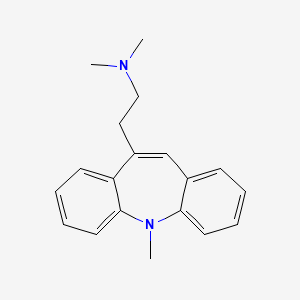
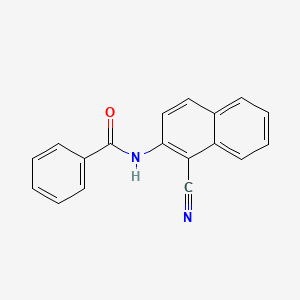
![4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B8661246.png)
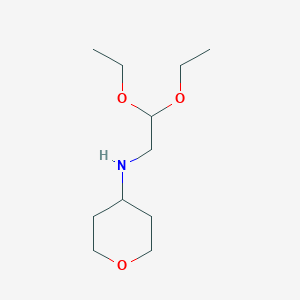
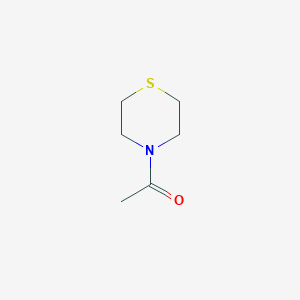
![5-[(2-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B8661277.png)


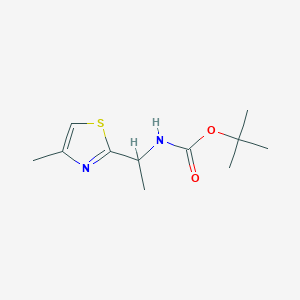
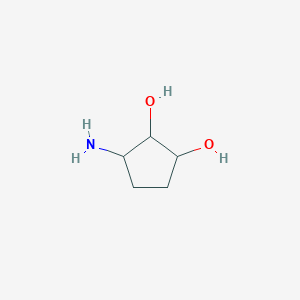
![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
